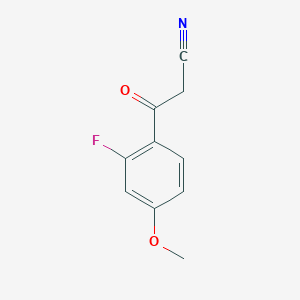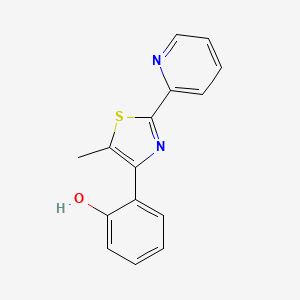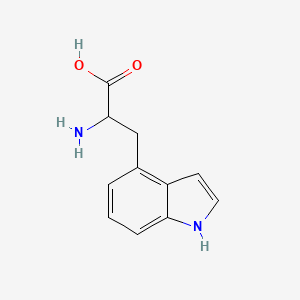
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, also known as FMOC-L-Asp(OtBu)-CN or Fmoc-Asp(OtBu)-CN, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-CN is related to its ability to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid residues can form hydrogen bonds with other amino acid residues, which can affect the overall structure and function of the peptide or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asp(OtBu)-CN are related to its role in protein synthesis. It can affect the structure and function of the resulting peptide or protein, which can have various biological effects.
Advantages and Limitations for Lab Experiments
One advantage of using Fmoc-Asp(OtBu)-CN in lab experiments is its ability to introduce aspartic acid residues into the peptide or protein sequence. This can be useful in studying the role of aspartic acid in protein function and structure. One limitation of using Fmoc-Asp(OtBu)-CN is its cost, as it is a relatively expensive building block compared to other amino acid derivatives.
Future Directions
There are several future directions for the use of Fmoc-Asp(OtBu)-CN in scientific research. One direction is to study its role in the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to use Fmoc-Asp(OtBu)-CN in the synthesis of novel peptides or proteins with specific biological functions. Additionally, Fmoc-Asp(OtBu)-CN can be used in the development of new drugs that target specific biological processes.
Scientific Research Applications
Fmoc-Asp(OtBu)-CN is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid is an important amino acid that plays a crucial role in protein function and structure. It is also involved in various biological processes such as cell signaling and neurotransmission.
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAKDDBNZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)
![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)
![[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2360649.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)